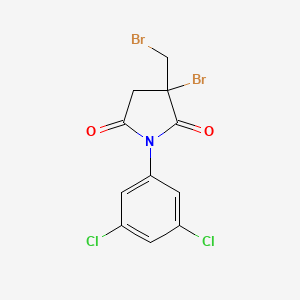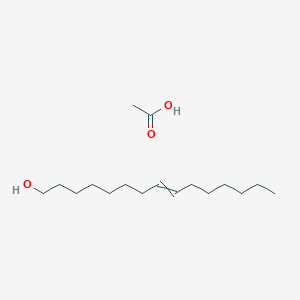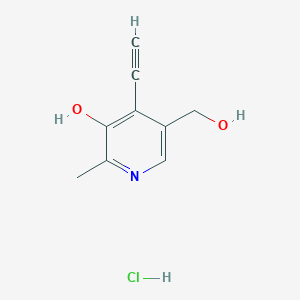![molecular formula C16H14N2S B14495369 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole CAS No. 64851-03-2](/img/structure/B14495369.png)
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole is a compound that features a fluorenyl group attached to a dihydroimidazole ring via a sulfanyl linkage
Preparation Methods
The synthesis of 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 9H-fluoren-9-thiol with 4,5-dihydro-1H-imidazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or 1,4-dioxane and may be catalyzed by a base to enhance the reaction rate .
Chemical Reactions Analysis
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the fluorenyl group or the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenyl group, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism by which 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorenyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole include:
2-[(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole: This compound also features a fluorenyl group but is linked to a thiazole ring instead of an imidazole ring.
2-[(9H-Fluoren-2-yl)aryl]-1H-benzimidazole: This compound has a similar fluorenyl group but is attached to a benzimidazole ring, which affects its chemical properties and applications.
Properties
CAS No. |
64851-03-2 |
|---|---|
Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylsulfanyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C16H14N2S/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)19-16-17-9-10-18-16/h1-8,15H,9-10H2,(H,17,18) |
InChI Key |
CNSDECFVBCLCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)




phosphanium](/img/structure/B14495342.png)
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)

![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)

